molecular formula C12H13NO2 B11894013 6-Ethyl-3-(hydroxymethyl)quinolin-2-ol CAS No. 485337-98-2

6-Ethyl-3-(hydroxymethyl)quinolin-2-ol

Cat. No.: B11894013
CAS No.: 485337-98-2
M. Wt: 203.24 g/mol
InChI Key: QFIBLVHFOMPAFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(hydroxymethyl)quinolin-2-ol typically involves the reaction of 4-hydroxyquinoline with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(hydroxymethyl)quinolin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Ethyl-3-(hydroxymethyl)quinolin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(hydroxymethyl)quinolin-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological activities. For example, its antimicrobial activity could be due to the inhibition of bacterial DNA gyrase or topoisomerase, enzymes crucial for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-3-(hydroxymethyl)quinolin-2-ol is unique due to the presence of both an ethyl group and a hydroxymethyl group, which confer distinct chemical properties and biological activities. This combination makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

485337-98-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-ethyl-3-(hydroxymethyl)-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-2-8-3-4-11-9(5-8)6-10(7-14)12(15)13-11/h3-6,14H,2,7H2,1H3,(H,13,15)

InChI Key

QFIBLVHFOMPAFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C(=C2)CO

Origin of Product

United States

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